REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]([F:12])[CH:9]=[CH:8][C:3]=1[O:4][CH2:5][CH2:6]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:33].N#N>C(Cl)Cl.CCOC(C)=O>[Br:33][CH2:6][CH2:5][O:4][C:3]1[CH:8]=[CH:9][C:10]([F:12])=[CH:11][C:2]=1[F:1]
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OCCO)C=CC(=C1)F
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrCCOC1=C(C=C(C=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |